6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by a bromine atom at the 6th position, a carboxylic acid group at the 3rd position, and an imidazo[1,2-a]pyridine ring structure. Its molecular formula is with a molecular weight of approximately 249.07 g/mol. The compound has garnered attention due to its potential applications in medicinal chemistry and as a precursor for various chemical syntheses.
Source: The compound can be synthesized from various starting materials and is commercially available from suppliers such as Thermo Scientific and VWR, indicating its relevance in research and industrial applications .
Classification: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is classified as an aromatic heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of carboxylic acids due to the functional carboxyl group.
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves several key steps:
The molecular structure of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can be described using various structural representations:
The compound exhibits a planar structure typical of aromatic systems, with the carboxylic acid group contributing to its reactivity and potential interactions in biological systems .
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid participates in several types of chemical reactions:
These reactions highlight the versatility of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid as a building block for synthesizing more complex derivatives.
The mechanism of action for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets within biological systems:
Such interactions underline its potential therapeutic applications in fields such as oncology and infectious diseases.
The physical and chemical properties of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid include:
Property | Value |
---|---|
Appearance | White to brown crystalline powder |
Melting Point | Not specified |
Solubility | Soluble in water |
Loss on Drying | ≤ 1% |
HPLC Purity | ≥ 96% |
These properties indicate that the compound is stable under standard laboratory conditions and can be effectively utilized in various chemical reactions .
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific uses:
The construction of the imidazo[1,2-a]pyridine scaffold is foundational to synthesizing 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Two predominant strategies employ distinct α-halogenated carbonyl precursors:
Table 1: Cyclocondensation Route Comparison
Precursor | Conditions | Product | Yield | Time |
---|---|---|---|---|
Bromoacetaldehyde acetal | HBr/EtOH-H₂O, 100°C, 8h | 6-Bromoimidazo[1,2-a]pyridine | 87% | Long |
Bromomalonaldehyde | MW, EtOH-H₂O, 110°C, 10 min | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | 80% | Short |
The aldehyde group in the latter product enables straightforward oxidation to the target carboxylic acid, positioning bromomalonaldehyde as the superior reagent for step-economical synthesis [4] .
Bromination can occur either before or after core assembly, with significant implications for regiochemistry and yield:
Table 2: Bromination Strategy Comparison
Method | Conditions | Regioselectivity | Yield | Limitations |
---|---|---|---|---|
Pre-cyclization | 2-Amino-5-bromopyridine reagent | >99% C6 | High | Limited precursor diversity |
Electrophilic post-cyclization | Br₂, CH₂Cl₂, 0°C | ~70% C6 | Moderate | Isomer separation required |
Pd-mediated post-cyclization | Aryl boronic acids, Pd(PPh₃)₄ | >95% C6 | High | Multi-step, expensive catalysts |
Pre-cyclization bromination remains preferred for large-scale synthesis due to reliability and cost-effectiveness [1] [10].
Introduction of the C3-carboxylic acid group employs either direct cyclization-oxidation or late-stage modification:
Aldehyde oxidation is optimal for dedicated carboxylic acid synthesis, while Knoevenagel routes suit analogs with additional phosphonate groups.
Solvent and catalyst choices critically influence reaction kinetics and purity:
Table 3: Solvent/Catalyst Optimization by Reaction Stage
Reaction Step | Optimal Solvent | Catalyst/Additive | Impact |
---|---|---|---|
Cyclocondensation | EtOH:H₂O (1:1) | None (MW irradiation) | 80% yield in 10 min |
Knoevenagel condensation | Anhydrous DCM | TiCl₄/TEA | 66% yield, minimal side products |
Borohydride reduction | MeOH | NiCl₂·6H₂O | Prevents over-reduction (74–87% yield) |
Ester hydrolysis | Aqueous HCl (12M) | None (reflux) | Complete dealkylation in 5h |
Microwave irradiation significantly enhances efficiency in core formation and cross-coupling:
Table 4: Microwave vs. Thermal Performance Metrics
Reaction | Microwave Conditions | Yield (MW) | Thermal Conditions | Yield (Thermal) |
---|---|---|---|---|
Imidazo[1,2-a]pyridine cyclization | 110°C, 10 min, EtOH-H₂O | 80% | 100°C, 8h, EtOH-H₂O | 60% |
Suzuki-Miyaura coupling | 150 W, 30 min, toluene/EtOH/H₂O | 85% | 80°C, 24h, dioxane | 75% |
Ester hydrolysis | Not applicable | – | 12M HCl, reflux, 5h | 73% |
Conventional thermal methods remain relevant for hydrolytic and strongly acidic steps where MW compatibility is limited.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1